![molecular formula C21H17ClN2O5 B12610225 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648923-57-3](/img/structure/B12610225.png)
5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-hidroxi-3-nitro-N-[3-(2-feniletoxi)fenil]benzamida es un compuesto aromático con posibles aplicaciones en diversos campos, como la química medicinal, la síntesis orgánica y la ciencia de los materiales. Este compuesto presenta una estructura compleja con múltiples grupos funcionales, incluido un grupo cloro, hidroxi, nitro y feniletoxi, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-2-hidroxi-3-nitro-N-[3-(2-feniletoxi)fenil]benzamida generalmente implica un proceso de varios pasos:
Nitración: El material de partida, 5-cloro-2-hidroxi-benzamida, se somete a nitración utilizando una mezcla de ácido sulfúrico concentrado y ácido nítrico para introducir el grupo nitro en la posición 3.
Eterificación: El producto nitrado se somete entonces a una eterificación con 3-(2-feniletoxi)anilina en presencia de una base adecuada, como el carbonato de potasio, para formar el derivado de benzamida deseado.
Purificación: El producto final se purifica mediante recristalización o cromatografía en columna para obtener un compuesto de alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de 5-Cloro-2-hidroxi-3-nitro-N-[3-(2-feniletoxi)fenil]benzamida puede ampliarse optimizando las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos. Se pueden emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxi se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o polvo de hierro en condiciones ácidas.
Sustitución: El grupo cloro puede sufrir reacciones de sustitución nucleofílica con diversos nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con un catalizador de paladio, polvo de hierro en condiciones ácidas u otros agentes reductores.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en presencia de una base o catalizador adecuado.
Productos principales
Oxidación: Formación de un derivado carbonílico.
Reducción: Formación de un derivado amino.
Sustitución: Formación de diversos derivados de benzamida sustituidos.
Aplicaciones Científicas De Investigación
5-Cloro-2-hidroxi-3-nitro-N-[3-(2-feniletoxi)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como compuesto guía para el desarrollo de nuevos fármacos con posibles propiedades antiinflamatorias, antimicrobianas o anticancerígenas.
Síntesis orgánica: Sirve como intermedio versátil para la síntesis de moléculas y materiales más complejos.
Ciencia de los materiales: La estructura única del compuesto lo hace adecuado para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-2-hidroxi-3-nitro-N-[3-(2-feniletoxi)fenil]benzamida depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas, receptores o ácidos nucleicos, lo que lleva a la modulación de las vías biológicas. La presencia de múltiples grupos funcionales permite diversas interacciones, incluidos los enlaces de hidrógeno, las interacciones hidrófobas y los enlaces covalentes.
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-2-hidroxi-3-nitrobenzamida: Carece del grupo feniletoxi, lo que da como resultado diferentes propiedades químicas y reactividad.
2-Hidroxi-3-nitro-N-fenilbenzamida:
5-Cloro-2-hidroxi-3-nitro-N-(2-feniletil)benzamida: Estructura similar pero con un patrón de sustitución diferente, lo que lleva a variaciones en el comportamiento químico.
Singularidad
5-Cloro-2-hidroxi-3-nitro-N-[3-(2-feniletoxi)fenil]benzamida es única debido a la presencia del grupo feniletoxi, que confiere efectos electrónicos y estéricos distintos.
Propiedades
Número CAS |
648923-57-3 |
|---|---|
Fórmula molecular |
C21H17ClN2O5 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H17ClN2O5/c22-15-11-18(20(25)19(12-15)24(27)28)21(26)23-16-7-4-8-17(13-16)29-10-9-14-5-2-1-3-6-14/h1-8,11-13,25H,9-10H2,(H,23,26) |
Clave InChI |
YFMHJWXPVGOQAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


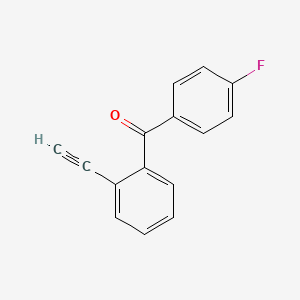
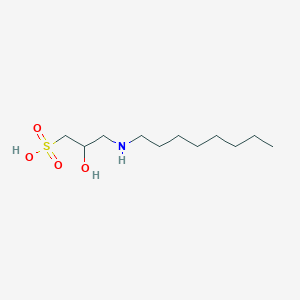


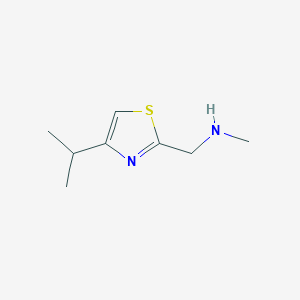
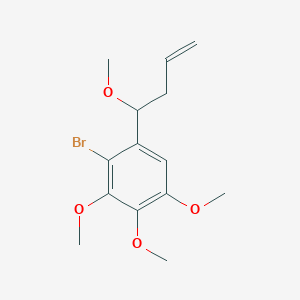
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
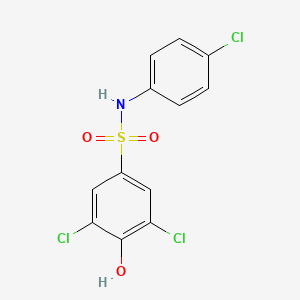
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)
![3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B12610203.png)
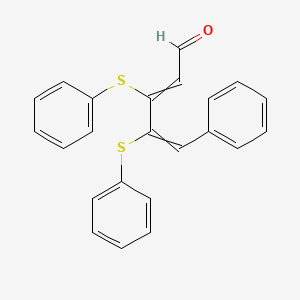
propanedinitrile](/img/structure/B12610213.png)
![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
